4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)-
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Overview
Description
4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is a heterocyclic compound characterized by a tetrahydro structure with two hydroxymethyl groups attached to a 1,3,5-oxadiazin-4-one ring . This compound holds potential pharmaceutical applications, predominantly as a drug intermediate or in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: it is likely that the synthesis would be scaled up from laboratory methods, involving similar reaction conditions but optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazinone ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways, depending on its application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
- 3,5-Dimethyloluron
- 3,5-Bis(hydroxymethyl)tetrahydro-2H-1,3,5-oxadiazin-4-one
- Tetrahydro-4-oxo-2H-1,3,5-oxadiazine-3,5-dimethanol
Uniqueness: 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is unique due to its specific structure, which includes two hydroxymethyl groups attached to the oxadiazinone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
7327-69-7 |
---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3,5-bis(hydroxymethyl)-1,3,5-oxadiazinan-4-one |
InChI |
InChI=1S/C5H10N2O4/c8-1-6-3-11-4-7(2-9)5(6)10/h8-9H,1-4H2 |
InChI Key |
QQAVKLGSLZBVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)N(CO1)CO)CO |
Origin of Product |
United States |
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